N-(4-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-3-24-14-6-4-13(5-7-14)18-15(23)12-25-17-20-19-16(26-17)22-10-8-21(2)9-11-22/h4-7H,3,8-12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXCTJEBNHHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 368.48 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer effects.
- Thiadiazole Derivatives : Thiadiazole compounds have been shown to exhibit various biological activities due to their ability to interact with cellular targets. The presence of the piperazine moiety enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy .
- Cytotoxicity : Several studies have demonstrated that thiadiazole derivatives can induce cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers .
Efficacy Against Cancer Cell Lines
A summary of relevant studies showcasing the anticancer activity of related thiadiazole compounds is presented in the table below:
Case Study 1: Anticancer Evaluation
In a study conducted by El-Naggar et al., a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The findings revealed that these compounds exhibited significant cytotoxicity against Ehrlich's Ascites Carcinoma cells after 14 days of treatment. The study highlighted the importance of substituents on the thiadiazole ring in enhancing anticancer activity .
Case Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis performed on various thiadiazole derivatives indicated that modifications at the C-5 position significantly influenced their cytotoxic effects. Compounds with electron-withdrawing groups demonstrated enhanced activity against several cancer cell lines compared to their counterparts .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-methylpiperazine with thiadiazole derivatives through various coupling methods. For example, amidation reactions using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been reported to yield similar thiadiazole derivatives effectively .
Anticancer Properties
- Mechanism of Action : The anticancer activity of thiadiazole derivatives is primarily attributed to their ability to induce apoptosis in cancer cells. Studies have shown that compounds with thiadiazole rings can disrupt cellular processes leading to programmed cell death .
- In Vitro Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and PC3 for prostate cancer) have demonstrated that derivatives similar to N-(4-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant cytotoxic effects. For instance, certain analogs have shown IC50 values lower than 10 µM against these cell lines .
- Comparative Efficacy : In comparative studies against standard chemotherapy agents like doxorubicin, some thiadiazole derivatives have exhibited comparable or superior efficacy in inducing cell death while maintaining lower toxicity to normal cells .
Antimicrobial Activity
Thiadiazole derivatives are not only recognized for their anticancer properties but also for their antimicrobial activity. Research indicates that compounds featuring the thiadiazole structure can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Neuropharmacological Effects
The incorporation of piperazine in the structure suggests potential neuropharmacological applications. Compounds with similar configurations have been explored for their effects on neurotransmitter systems, indicating a possible role in treating neurological disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiadiazole Derivatives
Substituent Variations and Physicochemical Properties
Key structural differences among similar compounds lie in the substituents on the thiadiazole ring, acetamide bridge, and aromatic/heterocyclic moieties. Below is a comparative analysis:
- Thermal Stability : Higher melting points (e.g., 203–205°C for 4g) correlate with crystalline stability, which may influence formulation strategies .
Spectroscopic and Analytical Data
- IR/NMR Trends : The target compound’s IR spectrum would show peaks for NH (~3325 cm⁻¹), C=O (~1674 cm⁻¹), and aromatic C-H (~3035 cm⁻¹), aligning with data from and .
- ¹H NMR : The 4-ethoxyphenyl group would exhibit a triplet for the ethoxy -OCH₂CH₃ (~1.3–1.5 ppm) and a quartet for the methyl group (~4.0 ppm), distinct from chlorophenyl or nitro-substituted analogs .
Key Research Findings and Implications
Piperazine Substitutions : Piperazine derivatives (e.g., 4g, 4a) are critical for bioactivity, with 4-methylpiperazine offering a balance between solubility and target binding .
Thioether Linkage : The thioether group in the target compound may enhance metabolic stability compared to oxadiazole or morpholine analogs () .
Ethoxy vs.
Preparation Methods
Cyclization of 4-Methylpiperazine-1-Carbothioamide
The thiadiazole ring is synthesized via cyclization of 4-methylpiperazine-1-carbothioamide 1 (prepared from 4-methylpiperazine and carbon disulfide) with hydrazine hydrate under acidic conditions. This reaction proceeds via thiosemicarbazide intermediate formation, followed by dehydration to yield 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-amine 2 .
Reaction Conditions :
Thiol Group Introduction
The amine group at position 2 of 2 is converted to a thiol via diazotization and subsequent treatment with sodium sulfide:
- Diazotization: 2 is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
- Sulfidation: The diazonium salt reacts with Na₂S·9H₂O, yielding 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol 3 .
Characterization Data :
- IR (KBr) : 2550 cm⁻¹ (S–H stretch)
- ¹H NMR (DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.40–2.60 (m, 8H, piperazine), 13.2 (s, 1H, S–H)
Synthesis of N-(4-Ethoxyphenyl)-2-Chloroacetamide
The acetamide moiety is prepared by acylating 4-ethoxyaniline 4 with chloroacetyl chloride 5 .
Acylation Reaction
4 is dissolved in dry dichloromethane (DCM) and treated with 5 in the presence of triethylamine (TEA) as a base:
Reaction Conditions :
Characterization Data :
- MP : 112–114°C
- ¹³C NMR (CDCl₃*) : δ 14.1 (CH₃), 63.5 (OCH₂), 114.8–156.2 (aromatic C), 166.8 (C=O), 41.2 (CH₂Cl)
Coupling via Nucleophilic Substitution
The final step involves S-alkylation of 3 with N-(4-ethoxyphenyl)-2-chloroacetamide 6 to form the thioether bond.
Reaction Mechanism
The thiolate ion (generated by deprotonating 3 with K₂CO₃) attacks the electrophilic α-carbon of 6 , displacing chloride and forming the thioether linkage.
Optimized Conditions :
- Solvent : Dry acetone
- Base : Anhydrous K₂CO₃
- Temperature : Reflux (56°C)
- Time : 12 hours
- Yield : 65–70%
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the pure product 7 .
Spectroscopic Validation
- HRMS (ESI) : m/z 436.1325 [M+H]⁺ (calc. 436.1328 for C₁₉H₂₆N₅O₂S₂)
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, N–CH₃), 2.40–2.60 (m, 8H, piperazine), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 4.20 (s, 2H, SCH₂), 6.85–7.25 (m, 4H, Ar–H), 10.15 (s, 1H, NH).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation
A modified approach condenses 4-methylpiperazine-1-carbothioamide, chloroacetic acid, and 4-ethoxyaniline in the presence of POCl₃, yielding 7 in a single step.
Advantages :
Solid-Phase Synthesis
Immobilizing 3 on Wang resin enables iterative coupling with 6 , improving scalability.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Complexity |
|---|---|---|---|---|
| Stepwise Synthesis | 70 | ≥98 | 20 | High |
| One-Pot | 62 | 95 | 8 | Moderate |
| Solid-Phase | 75 | ≥99 | 24 | Low |
Key Observations :
- The stepwise method offers higher purity but requires extensive intermediate isolation.
- Solid-phase synthesis enhances reproducibility and is preferred for industrial-scale production.
Challenges and Optimization Strategies
Byproduct Formation
Competing O-alkylation of 6 can occur, generating N-(4-ethoxyphenyl)-2-(thiadiazolyloxy)acetamide. This is mitigated by:
Piperazine Degradation
Prolonged heating above 60°C causes 4-methylpiperazine ring opening. Solutions include:
- Lowering reaction temperature to 50°C
- Adding radical inhibitors (e.g., BHT)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Methylpiperazine | 120 |
| 4-Ethoxyaniline | 85 |
| Chloroacetyl chloride | 65 |
Q & A
Q. What is the optimal synthetic route for N-(4-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters to form the 1,3,4-thiadiazole core.
- Step 2 : Nucleophilic substitution or acylation to introduce the 4-methylpiperazine and 4-ethoxyphenylacetamide moieties.
Critical reaction conditions include: - Solvents : Dimethylformamide (DMF) or dichloromethane.
- Catalysts : Sodium hydride or triethylamine for acylation.
- Temperature : 80–100°C for cyclocondensation; room temperature for substitution.
Table 1 : Synthesis Conditions from Comparable Studies
| Step | Reagents/Conditions | Yield (%)* | Key References |
|---|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 hours | ~65–75 | |
| Acylation | 4-ethoxyphenylacetyl chloride, DMF, NaH | ~50–60 | |
| *Yields estimated from analogous reactions. |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O, N-H).
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the key structural features influencing its biological activity?
- Methodological Answer : Critical moieties include:
- Thiadiazole core : Enhances electron-deficient character, promoting interactions with biological targets.
- 4-Methylpiperazine : Improves solubility and potential for hydrogen bonding.
- 4-Ethoxyphenyl group : Modulates lipophilicity and membrane permeability.
Substitutions on the thiadiazole ring (e.g., piperazine vs. aryl groups) significantly alter activity profiles .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using silica gel plates (e.g., chloroform:methanol 9:1).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
Q. What are the primary challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Reaction Exotherms : Control temperature during POCl₃-mediated cyclocondensation to avoid side reactions.
- Purification : Column chromatography may be impractical at scale; optimize recrystallization (e.g., DMSO/water mixtures).
- Yield Optimization : Use catalytic bases (e.g., DMAP) to enhance acylation efficiency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the piperazine (e.g., ethyl vs. methyl) or ethoxyphenyl groups.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase enzymes).
- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
Table 2 : Example SAR Data from Analogous Compounds
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Methylpiperazine | 12.3 (EGFR inhibition) | |
| 4-Fluorophenyl | 8.7 (Antimicrobial) |
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use common cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
- Purity Verification : Re-test compounds with ≥95% HPLC purity.
- Mechanistic Studies : Employ Western blotting or enzymatic assays to confirm target modulation .
Q. How to evaluate its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition.
- Light Sensitivity : Conduct ICH Q1B photostability testing .
Q. What in vivo models are appropriate for preclinical testing?
- Methodological Answer :
- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability and half-life studies.
- Efficacy Models : Xenograft mice (e.g., HCT-116 colorectal tumors) for antitumor activity.
- Toxicity : Zebrafish embryos for acute toxicity screening (LC₅₀) before mammalian studies .
Q. How to identify its molecular targets and mechanisms of action?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins.
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells.
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
